molecular formula C19H23N5O3 B2901222 N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide CAS No. 1019101-73-5

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide

Cat. No. B2901222
CAS RN: 1019101-73-5
M. Wt: 369.425
InChI Key: HHRXOFCAXDRGMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family and has been found to exhibit promising biological activities that make it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide is not fully understood. However, it has been found to act as an inhibitor of various enzymes and receptors, including histone deacetylases, tyrosine kinases, and G protein-coupled receptors. These activities may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit fungal growth, and inhibit viral replication. In addition, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide is its potential as a lead compound for drug development. Its various biological activities make it a promising candidate for further study. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the study of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide. One direction is the development of analogs with improved efficacy and safety profiles. Another direction is the study of its potential applications in the treatment of other diseases, such as inflammatory disorders and cardiovascular disease. In addition, further studies are needed to elucidate its mechanism of action and to determine its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide involves the reaction of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine with 3-(pentyloxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in a suitable solvent such as dichloromethane or chloroform, and the product is obtained by filtration and purification.

Scientific Research Applications

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide has been found to exhibit a range of biological activities that make it a potential candidate for drug development. It has been studied for its anticancer, antifungal, and antiviral properties. In addition, it has been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-4-5-6-10-26-15-9-7-8-14(12-15)17(25)20-19-22-21-18(27-19)16-11-13(2)24(3)23-16/h7-9,11-12H,4-6,10H2,1-3H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRXOFCAXDRGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=NN(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.